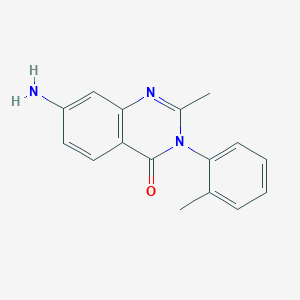
4-(4-chlorobenzyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzyl)piperidin-4-ol is a chemical compound with the molecular formula C11H14ClNO. It is a member of the piperidine family, characterized by a six-membered ring containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzyl)piperidin-4-ol typically involves the reaction of 4-chlorobenzyl chloride with piperidin-4-ol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-chlorobenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorobenzyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of various chemical products
Wirkmechanismus
The mechanism of action of 4-(4-chlorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chlorophenyl)piperidin-4-ol
- Loperamide hydrochloride
- Penfluridol
- Haloperidol metabolite I
Uniqueness
4-(4-chlorobenzyl)piperidin-4-ol is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities.
Eigenschaften
CAS-Nummer |
83072-21-3 |
|---|---|
Molekularformel |
C12H16ClNO |
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12/h1-4,14-15H,5-9H2 |
InChI-Schlüssel |
TUWKKISRHRSDOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CC2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-dichloropyridin-4-yl)amino]benzonitrile](/img/structure/B8767279.png)






![Spiro[5.5]undecan-3-ol](/img/structure/B8767341.png)






